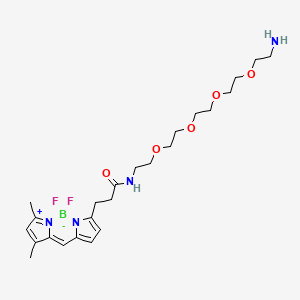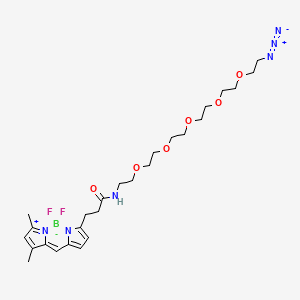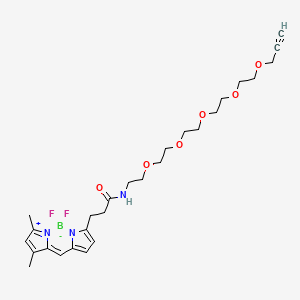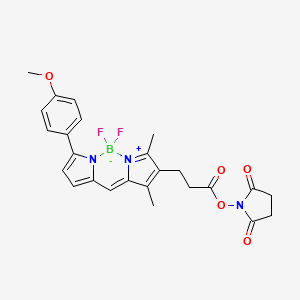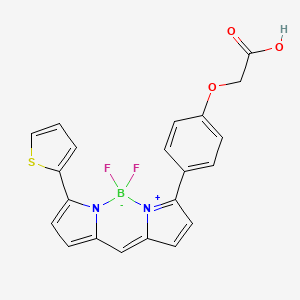
(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one
Vue d'ensemble
Description
BI-135585 is a potent and selective 11β-HSD1 inhibitor. BI 135585 was safe and well tolerated over 14 days and can be dosed once daily.
Applications De Recherche Scientifique
Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1
This compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1, a key enzyme in the development of type-2 diabetes. It has been synthesized using carbon-13 and carbon-14 isotopes for drug metabolism and pharmacokinetic studies (Latli et al., 2017).
Tautomeric Forms Study
The compound, in its tautomeric forms, has been synthesized using microwave-assisted chemistry. Its structure was confirmed using various spectroscopic techniques, and the state of equilibrium in DMSO-d6 was studied (Ajaj et al., 2013).
Biological Activity Against Bacteria and Fungi
It has shown promising results in the field of antimicrobial research. Specifically, certain derivatives of this compound demonstrated significant antimicrobial activity against various strains of bacteria and fungi (Desai et al., 2017).
Contribution to Heterocyclic Chemistry
This compound plays a role in the synthesis and characterization of novel heterocyclic compounds. It contributes to the development of new molecules with potential applications in various fields including material science and pharmaceuticals (Bolte, 1995).
Propriétés
Numéro CAS |
1114561-85-1 |
|---|---|
Nom du produit |
(6S)-6-(2-Hydroxy-2-methylpropyl)-3-((1S)-1-(4-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)phenyl)ethyl)-6-phenyl-1,3-oxazinan-2-one |
Formule moléculaire |
C28H32N2O4 |
Poids moléculaire |
460.574 |
Nom IUPAC |
(6S)-6-(2-hydroxy-2-methylpropyl)-3-[(1S)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C28H32N2O4/c1-20(21-10-12-22(13-11-21)23-14-16-29(4)25(31)18-23)30-17-15-28(34-26(30)32,19-27(2,3)33)24-8-6-5-7-9-24/h5-14,16,18,20,33H,15,17,19H2,1-4H3/t20-,28-/m0/s1 |
Clé InChI |
TXNPQZGSVXLGGP-MMTVBGGISA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC(=O)N(C=C2)C)N3CCC(OC3=O)(CC(C)(C)O)C4=CC=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BI-135585; BI 135585; BI135585. |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




